molecular formula C21H26O2 B14687979 (3,5-Di-tert-butyl-2-hydroxyphenyl)(phenyl)methanone CAS No. 24242-58-8

(3,5-Di-tert-butyl-2-hydroxyphenyl)(phenyl)methanone

Cat. No.: B14687979
CAS No.: 24242-58-8
M. Wt: 310.4 g/mol
InChI Key: OQRMHHGVEWBTHZ-UHFFFAOYSA-N
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Description

(3,5-Di-tert-butyl-2-hydroxyphenyl)(phenyl)methanone is an organic compound known for its unique chemical structure and properties. It is a derivative of benzophenone, characterized by the presence of tert-butyl groups and a hydroxyl group on the phenyl ring. This compound is widely used in various scientific research fields due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Di-tert-butyl-2-hydroxyphenyl)(phenyl)methanone typically involves the condensation of 3,5-di-tert-butyl-2-hydroxybenzaldehyde with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3,5-Di-tert-butyl-2-hydroxyphenyl)(phenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The tert-butyl groups can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophiles like halogens (Cl2, Br2) and alkylating agents are commonly used.

Major Products Formed

    Oxidation: Formation of this compound ketone.

    Reduction: Formation of (3,5-Di-tert-butyl-2-hydroxyphenyl)(phenyl)methanol.

    Substitution: Formation of substituted derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of (3,5-Di-tert-butyl-2-hydroxyphenyl)(phenyl)methanone involves its ability to donate hydrogen atoms from the hydroxyl group, thereby neutralizing free radicals and preventing oxidative damage. The molecular targets include reactive oxygen species (ROS) and other free radicals, which are neutralized through redox reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3,5-Di-tert-butyl-2-hydroxyphenyl)(phenyl)methanone is unique due to its combination of tert-butyl groups and a hydroxyl group on the phenyl ring, which imparts both stability and reactivity. This makes it a valuable compound in various research and industrial applications.

Properties

CAS No.

24242-58-8

Molecular Formula

C21H26O2

Molecular Weight

310.4 g/mol

IUPAC Name

(3,5-ditert-butyl-2-hydroxyphenyl)-phenylmethanone

InChI

InChI=1S/C21H26O2/c1-20(2,3)15-12-16(18(22)14-10-8-7-9-11-14)19(23)17(13-15)21(4,5)6/h7-13,23H,1-6H3

InChI Key

OQRMHHGVEWBTHZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C(=O)C2=CC=CC=C2

Origin of Product

United States

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